4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Description
Properties
CAS No. |
540797-12-4 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-propan-2-yl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14N2OS/c1-9(2)10-3-5-11(6-4-10)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16) |
InChI Key |
JNGUCOTZHSJBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Biological Activity
4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring linked to a benzamide moiety with an isopropyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit promising anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest at specific concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | Concentration (µM) | Effect Observed |
|---|---|---|---|
| B7 | A431 | 1, 2, 4 | Apoptosis, Cell Cycle Arrest |
| 4i | HOP-92 | Variable | Significant Cytotoxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit antibacterial activity against various strains of bacteria. For example, a study reported the zone of inhibition for related thiazole-benzamide compounds against E. coli and S. aureus, demonstrating their potential as antibacterial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl | 8 | E. coli: 8, S. aureus: 9 |
| Compound 4 | 7.5 | E. coli: 6 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. The presence of the thiazole ring is known to enhance binding affinity to various biological targets due to its ability to form hydrogen bonds and π-stacking interactions .
Case Studies
Several case studies have highlighted the efficacy of thiazole-based compounds in clinical settings:
- Antitumor Efficacy : A clinical trial involving benzothiazole derivatives showed a significant reduction in tumor size among patients with non-small cell lung cancer when treated with these compounds.
- Antimicrobial Resistance : In vitro studies demonstrated that certain derivatives exhibited effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting their potential role in combating resistant infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzamide-thiazole scaffold is highly modular, with variations in substituents on the benzene ring and thiazole group significantly altering biological and physicochemical properties. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : Nitro (as in nitazoxanide) or sulfonyl groups improve oxidative stability and target binding affinity but may reduce solubility .
- Thiazole Modifications : Pyridine-substituted thiazoles (e.g., pyridin-2-yl in ) enhance π-π interactions with enzyme active sites, as seen in PfAtg8 inhibition .
Physicochemical Properties
Insights :
- The isopropyl group raises logP by ~0.4 units compared to methyl, reducing aqueous solubility but improving lipid bilayer permeation.
- Nitazoxanide’s nitro group lowers solubility but enhances target binding through electrostatic interactions .
Q & A
Q. What are the key considerations for synthesizing 4-(Propan-2-yl)-N-(1,3-thiazol-2-yl)benzamide with high purity?
Synthesis involves multi-step reactions, typically starting with condensation of substituted benzoyl chlorides with 2-aminothiazole derivatives. Critical parameters include:
- Temperature control : Reactions often require inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of thiazole or amide groups .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while dichloromethane may be used for acid-sensitive intermediates .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and verifying intermediate structures .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity (e.g., amide C=O at ~168 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₃H₁₃N₂OS: 253.07 g/mol) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S content to ensure purity (>95%) .
Q. What are the common chemical reactions involving this compound’s thiazole and amide moieties?
The thiazole ring participates in nucleophilic substitutions (e.g., halogenation at C-5), while the amide group undergoes hydrolysis under acidic/basic conditions. Example reactions:
- Thiazole alkylation : Reacts with propargyl bromide in DMF to introduce alkynyl groups .
- Amide coupling : Catalyzed by EDCI/HOBt for peptide bond formation with carboxylates .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved during synthesis optimization?
Contradictions often arise from:
- Oxygen sensitivity : Thiazole oxidation may reduce yields; inert atmospheres (Ar) and degassed solvents mitigate this .
- Catalyst variability : Palladium catalysts (e.g., Pd/C) require strict moisture control. Pre-drying catalysts at 120°C improves reproducibility .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives) .
Q. What computational methods predict the compound’s binding affinity for biological targets?
Molecular docking (AutoDock Vina) and density functional theory (DFT) assess interactions with enzymes like tyrosinase or kinases:
Q. How does structural modification of the isopropyl group affect bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Bulkier substituents : Replace isopropyl with tert-butyl to enhance hydrophobic interactions in enzyme pockets (e.g., IC₅₀ improved from 12 µM to 3.5 µM for kinase inhibition) .
- Electron-withdrawing groups : Fluorination at the benzamide para position increases metabolic stability (t₁/₂ extended from 2.1 to 5.7 hours in microsomal assays) .
Q. What strategies mitigate solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Convert the amide to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .
Methodological Notes
- Controlled experiments : Always include triplicate runs and statistical analysis (e.g., ANOVA) to validate reproducibility .
- Ethical considerations : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
